

# A Comprehensive Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	Tert-butyl Piperazine-1-carboxylate Hydrochloride
Cat. No.:	B153522

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tert-butyl Piperazine-1-carboxylate Hydrochloride**, a key building block in modern medicinal chemistry and drug discovery. This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in synthetic organic chemistry.

## Chemical Identity and Synonyms

**Tert-butyl Piperazine-1-carboxylate Hydrochloride** is a mono-protected piperazine derivative. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, allowing for selective reactions at the other nitrogen atom. The hydrochloride salt form enhances the compound's stability and handling properties.

This compound is known by several synonyms in the scientific literature and chemical supply catalogs. Understanding these alternative names is crucial for comprehensive literature searches and procurement.

Common Synonyms:

- BOC-PIPERAZINE HYDROCHLORIDE[1]
- 1-Boc-piperazine hydrochloride[1]

- N-(tert-Butoxycarbonyl)piperazine hydrochloride
- tert-Butyl 1-piperazinecarboxylate hydrochloride[1]
- N-Boc-piperazine HCl
- 1-(tert-Butoxycarbonyl)piperazine hydrochloride

## Physicochemical Properties

A clear understanding of the physicochemical properties of **Tert-butyl Piperazine-1-carboxylate Hydrochloride** is essential for its effective use in experimental settings. The following table summarizes its key quantitative data.

Property	Value	Reference
CAS Number	76535-74-5	[1]
Molecular Formula	C <sub>9</sub> H <sub>19</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	222.71 g/mol	[1][2]
IUPAC Name	tert-butyl piperazine-1-carboxylate;hydrochloride	[1][2]
Appearance	White to off-white crystalline powder	
Melting Point	Not consistently reported for the HCl salt, the free base melts at 43-47 °C	
Solubility	Soluble in water and polar organic solvents like methanol and DMSO	[3]

## Role in Organic Synthesis and Drug Development

**Tert-butyl Piperazine-1-carboxylate Hydrochloride** is a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel

pharmaceuticals. The piperazine scaffold is a common feature in many biologically active compounds, and the Boc-protection strategy allows for the controlled and regioselective introduction of this moiety.

The primary utility of this compound is as a precursor to monosubstituted piperazines. The Boc group can be readily removed under acidic conditions, revealing a free secondary amine that can participate in a wide range of chemical transformations, including:

- Amide bond formation: Coupling with carboxylic acids to form piperazine amides.
- Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated piperazines.<sup>[4]</sup>
- Buchwald-Hartwig amination: Palladium-catalyzed cross-coupling with aryl halides to generate N-aryl piperazines.<sup>[4]</sup>
- Nucleophilic aromatic substitution (SNAr): Reaction with electron-deficient aromatic rings.<sup>[4]</sup>

These reactions are fundamental in the synthesis of a diverse array of therapeutic agents, including anticancer drugs, antivirals, and central nervous system (CNS) active compounds.

## Experimental Protocols

The deprotection of the Boc group is a critical step in the utilization of **Tert-butyl Piperazine-1-carboxylate Hydrochloride**. Below are detailed protocols for this transformation using common acidic reagents.

### Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and highly effective method for Boc group removal.

Materials:

- **Tert-butyl Piperazine-1-carboxylate Hydrochloride**
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

- Dissolve the **Tert-butyl Piperazine-1-carboxylate Hydrochloride** (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add TFA (typically 5-10 equivalents) to the stirred solution.
- Remove the ice bath and allow the reaction to warm to room temperature.
- Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- Carefully add saturated aqueous  $\text{NaHCO}_3$  solution to the residue to neutralize the excess acid until effervescence ceases and the pH is basic.
- Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

## Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and yields the hydrochloride salt of the deprotected piperazine.

Materials:

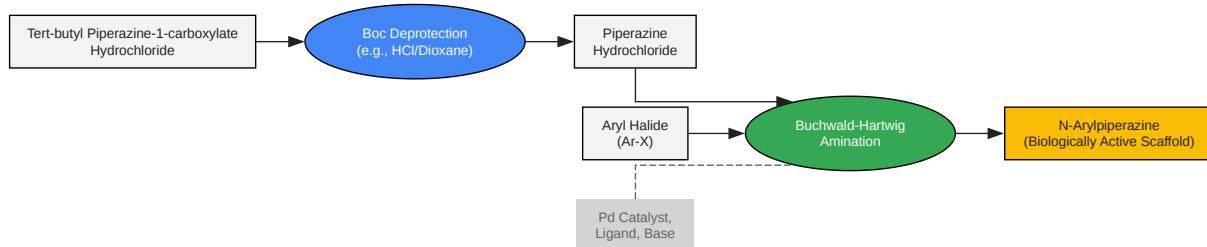
- **Tert-butyl Piperazine-1-carboxylate Hydrochloride**
- 4M HCl in 1,4-dioxane solution
- Methanol or ethyl acetate
- Diethyl ether
- Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

- Dissolve the **Tert-butyl Piperazine-1-carboxylate Hydrochloride** (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask. [1]
- Add the 4M HCl in dioxane solution (typically a large excess) to the stirred solution at room temperature.[1]
- Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.[1]
- Monitor the reaction for completion by TLC or LC-MS.[1]
- Upon completion, the product can be isolated by either of the following methods:
  - Filtration: If a precipitate has formed, collect it by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.[1]
  - Solvent Removal: Remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt.[1]

## Visualizing the Role in Synthesis

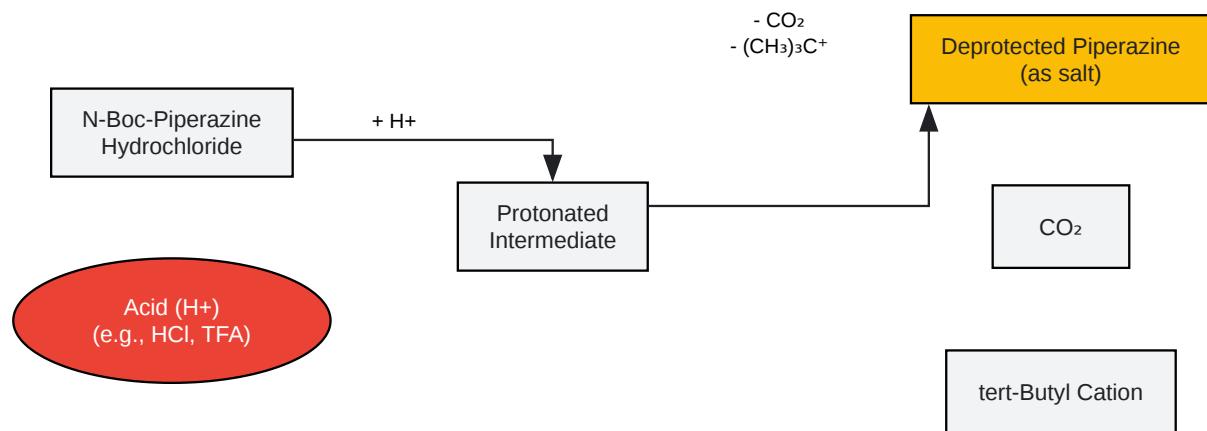
As **Tert-butyl Piperazine-1-carboxylate Hydrochloride** is primarily a synthetic intermediate, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates its role in a common synthetic workflow: the preparation of an N-arylpiperazine derivative via Boc deprotection followed by a Buchwald-Hartwig amination.



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Caption: Synthetic workflow for N-arylpiperazine synthesis.

The following diagram illustrates the general deprotection reaction of the Boc group.



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Caption: General mechanism of acid-catalyzed Boc deprotection.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Tert-butyl Piperazine-1-carboxylate Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153522#synonyms-for-tert-butyl-piperazine-1-carboxylate-hydrochloride>]

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